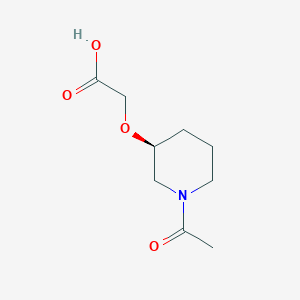

((S)-1-Acetyl-piperidin-3-yloxy)-acetic acid

Description

((S)-1-Acetyl-piperidin-3-yloxy)-acetic acid is a chiral organic compound characterized by a piperidine ring substituted with an acetyl group at the 1-position and an oxy-acetic acid moiety at the 3-position. Its stereochemistry (S-configuration) and functional groups confer unique physicochemical properties, making it relevant in pharmaceutical and chemical synthesis applications.

The acetic acid moiety (-COOH) enhances metal-binding capabilities, as demonstrated in uranium sorption studies using acetic acid-modified sludge-based biochar (ASBB). ASBB showed increased porosity and carboxyl group density, enabling efficient U(VI) removal via monodentate coordination . Similarly, the acetyl-piperidine group may influence solubility, steric effects, and interaction with biological targets.

Properties

IUPAC Name |

2-[(3S)-1-acetylpiperidin-3-yl]oxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-7(11)10-4-2-3-8(5-10)14-6-9(12)13/h8H,2-6H2,1H3,(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDHHJGQUCIMMM-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@@H](C1)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((S)-1-Acetyl-piperidin-3-yloxy)-acetic acid typically involves the reaction of piperidine derivatives with acetylating agents and acetic acid. One common method includes the acetylation of (S)-piperidin-3-ol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of ((S)-1-Acetyl-piperidin-3-yloxy)-acetic acid may involve large-scale acetylation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

((S)-1-Acetyl-piperidin-3-yloxy)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

((S)-1-Acetyl-piperidin-3-yloxy)-acetic acid serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to be integrated into molecules that target specific biological pathways, particularly in the development of analgesics and anti-inflammatory drugs. For example, derivatives of this compound have been explored for their efficacy in treating pain and inflammation by modulating neurotransmitter systems .

Case Study: CNS Drug Formulation

Research has demonstrated that compounds derived from ((S)-1-Acetyl-piperidin-3-yloxy)-acetic acid can effectively cross the blood-brain barrier (BBB), making them suitable candidates for central nervous system (CNS) drugs. A study focused on the synthesis of piperidine derivatives showed enhanced CNS pharmacokinetic properties, indicating their potential for treating neurological disorders such as depression and anxiety .

Neuropharmacology

Modulation of Neurotransmitter Systems

The compound is being investigated for its effects on neurotransmitter modulation. Its ability to influence serotonin and dopamine pathways positions it as a candidate for developing treatments for mood disorders. Research indicates that piperidine derivatives can exhibit both antiaggregatory and antioxidant effects, which are beneficial in neurodegenerative disease management .

Case Study: Alzheimer's Disease Treatment

A multi-targeted approach to Alzheimer's disease has utilized ((S)-1-Acetyl-piperidin-3-yloxy)-acetic acid derivatives. These compounds have shown promise in inhibiting key enzymes involved in amyloid beta aggregation, thus potentially slowing disease progression. Their dual action on cholinesterase and beta-secretase enzymes highlights their therapeutic potential .

Peptide Synthesis

Role in Peptide Chemistry

In peptide synthesis, ((S)-1-Acetyl-piperidin-3-yloxy)-acetic acid is employed due to its protective groups that facilitate selective reactions. This enhances the efficiency of synthesizing complex peptide structures, which are critical in developing therapeutic proteins and vaccines .

Case Study: Enhanced Synthesis Techniques

Recent advancements have demonstrated that using ((S)-1-Acetyl-piperidin-3-yloxy)-acetic acid as a building block can streamline the synthesis of cyclic peptides. These peptides have shown improved stability and bioactivity compared to linear counterparts, making them more effective in therapeutic applications .

Bioconjugation

Facilitating Drug-Biomolecule Conjugation

((S)-1-Acetyl-piperidin-3-yloxy)-acetic acid is utilized in bioconjugation processes, where it aids in attaching drugs to biomolecules such as antibodies or peptides. This technique enhances targeted drug delivery systems, reducing side effects and improving therapeutic outcomes.

Case Study: Targeted Cancer Therapy

In targeted cancer therapy, conjugates formed using ((S)-1-Acetyl-piperidin-3-yloxy)-acetic acid have shown effectiveness in delivering cytotoxic agents directly to tumor cells while sparing healthy tissues. This approach has been validated through preclinical studies demonstrating increased efficacy and reduced systemic toxicity compared to traditional chemotherapy methods .

Mechanism of Action

The mechanism of action of ((S)-1-Acetyl-piperidin-3-yloxy)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares ((S)-1-Acetyl-piperidin-3-yloxy)-acetic acid with structurally related compounds:

Performance in Metal Sorption

- ((S)-1-Acetyl-piperidin-3-yloxy)-acetic acid : While direct data are unavailable, its -COOH group likely enables U(VI) binding via mechanisms similar to ASBB. Theoretical adsorption capacity could approach 97.8% under optimal pH 6.0 conditions .

- ASBB : Demonstrated 97.8% U(VI) removal at pH 6.0 and 0.30 g/L dosage, attributed to carboxylate coordination and pore expansion .

- Amidoxime-functionalized polymers : Achieve >90% U(VI) removal but require longer equilibrium times (>30 min) and higher pH stability .

pH Sensitivity and Binding Mechanisms

- Optimal pH: ((S)-1-Acetyl-piperidin-3-yloxy)-acetic acid: Likely pH 5.0–7.0 due to -COOH deprotonation enhancing UO₂²⁺ binding . ASBB: Peak efficiency at pH 6.0, where U(VI) exists as (UO₂)₂(OH)₂ and (UO₂)₃(OH)₅⁺, favoring carboxylate coordination . Amino-functionalized silica: Effective at pH 4.0–5.0 via electrostatic interactions with protonated -NH₂ groups .

- Binding Modes: Monodentate coordination dominates in carboxylate-rich systems (e.g., ASBB) . Bidentate or multidentate binding is observed in amidoxime or phosphonate-modified adsorbents .

Research Findings and Data Tables

Table 1: Adsorption Performance of Acetic Acid Derivatives

*Theoretical values inferred from ASBB data.

Biological Activity

((S)-1-Acetyl-piperidin-3-yloxy)-acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring, an acetyl group, and a carboxylic acid moiety. Its molecular formula is with a molecular weight of 242.31 g/mol. The unique structure contributes to its biological activity, particularly in pharmacological applications.

The biological activity of ((S)-1-Acetyl-piperidin-3-yloxy)-acetic acid is thought to arise from its interaction with specific molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, which can lead to various therapeutic effects:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission.

- Enzyme Inhibition : It has potential as an inhibitor of enzymes involved in inflammatory pathways and other metabolic processes.

Antimicrobial Activity

Research has indicated that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, studies have shown that certain piperidine derivatives can inhibit bacterial growth effectively. The structure-activity relationship (SAR) suggests that modifications on the piperidine ring can enhance antimicrobial efficacy .

Anticancer Properties

((S)-1-Acetyl-piperidin-3-yloxy)-acetic acid has been investigated for its anticancer potential. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, with some derivatives showing IC50 values comparable to established chemotherapeutics . The mechanism often involves apoptosis induction through caspase activation and inhibition of poly(ADP-ribose) polymerase (PARP) activity .

Neuroprotective Effects

Compounds containing piperidine rings have been reported to exhibit neuroprotective effects. This activity may be linked to their influence on neurotransmitter systems and potential modulation of oxidative stress pathways. Animal models have shown that such compounds can reduce neurodegeneration in conditions like Alzheimer's disease.

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.